2,2,2-Trifluoroethane-1-sulfonamide
Overview
Description
2,2,2-Trifluoroethane-1-sulfonamide is a chemical compound with the molecular formula C2H4F3NO2S and a molecular weight of 163.12 g/mol. It is a useful research compound extensively utilized in various scientific fields due to its unique chemical properties.
Scientific Research Applications
2,2,2-Trifluoroethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent, catalyst, or additive in numerous organic reactions, including cycloaddition, Friedel–Crafts, condensation, and heterocyclization reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Safety and Hazards
The safety information for 2,2,2-Trifluoroethane-1-sulfonamide includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Mechanism of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Cellular Effects
The effects of 2,2,2-Trifluoroethane-1-sulfonamide on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity and function. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways . The compound’s unique chemical structure allows it to participate in complex biochemical reactions, thereby affecting the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The compound’s ability to bind to specific proteins allows it to be transported efficiently to its target sites, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with specific biomolecules and participate in targeted biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethane-1-sulfonamide involves several synthetic routes. One common method includes the reaction of trifluoroethyl piperidine with 4-chlorobenzenesulfonyl chloride in the presence of triethylamine. The reaction mixture is heated at reflux overnight to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the sulfonamide group.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired product but often involve heating and the use of solvents such as dichloromethane.
Major Products Formed
The major products formed from the reactions of this compound include various substituted sulfonamides, which are useful intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: A closely related compound used as a catalyst in various reactions.
Trifluoroethanesulfonic acid amide: Another similar compound with comparable chemical properties.
Uniqueness
2,2,2-Trifluoroethane-1-sulfonamide is unique due to its high NH-acidity, lipophilicity, and catalytic activity, making it ideal for a wide variety of organic reactions. Its specific chemical properties distinguish it from other similar compounds, providing unique advantages in research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoroethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F3NO2S/c3-2(4,5)1-9(6,7)8/h1H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIGRDCWBXQRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611783 | |
Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67497-95-4 | |
Record name | 2,2,2-Trifluoroethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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